molecular formula C7H11N3 B2703570 1-(Pyrrolidin-3-YL)-1H-pyrazole CAS No. 1196156-80-5; 1242339-08-7

1-(Pyrrolidin-3-YL)-1H-pyrazole

Cat. No.: B2703570
CAS No.: 1196156-80-5; 1242339-08-7
M. Wt: 137.186
InChI Key: ZUZKWDPTWJFIPQ-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)-1H-pyrazole (CAS 1196156-80-5) is a high-value heterocyclic compound with the molecular formula C7H11N3 and a molecular weight of 137.19 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel pharmacologically active molecules. The core structure combines a pyrazole ring, a privileged scaffold in FDA-approved drugs , with a pyrrolidine ring, offering researchers a versatile building block for creating targeted compound libraries. The primary research applications of this compound leverage its potential as a key intermediate in designing enzyme inhibitors and receptor modulators. Pyrazole derivatives are extensively investigated for their diverse biological activities and are found in several commercial drugs, such as the COX-2 inhibitor celecoxib (Celebrex) . The pyrrolidine moiety contributes to spatial organization and influences the pharmacokinetic properties of the resulting molecules. This makes this compound exceptionally valuable for constructing potential ligands in structural biology studies, similar to its use in complexes studied via X-ray crystallography to understand protein-ligand interactions . Its mechanism of action in research settings is application-specific, often functioning as a critical synthetic precursor that can be functionalized to explore and modulate biological targets. This product is supplied with a guaranteed purity of >95% . It is essential to handle this material with care. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling and hazards information. This chemical is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolidin-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-3-9-10(5-1)7-2-4-8-6-7/h1,3,5,7-8H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZKWDPTWJFIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-80-5
Record name 1-(pyrrolidin-3-yl)-1H-pyrazole
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Scientific Research Applications

Chemistry

In the field of chemistry, 1-(Pyrrolidin-3-YL)-1H-pyrazole serves as:

  • Building block : It is used in the synthesis of complex organic molecules.
  • Ligand : Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

Biologically, the compound has shown promise in various studies:

  • Enzyme Inhibition : It is investigated for its potential to inhibit specific enzymes, influencing metabolic pathways. For instance, it has been studied as a selective inhibitor of JNK3, which is relevant for neurodegenerative diseases .
  • Receptor Binding : The compound interacts with cannabinoid receptors (CB1 and CB2), demonstrating significant affinity and selectivity, which could lead to therapeutic applications in pain management and appetite regulation .

Medicine

In medicinal chemistry, this compound is explored for:

  • Therapeutic Effects : It is being investigated for anti-inflammatory, analgesic, and anticancer properties. Studies have shown that derivatives exhibit anti-inflammatory activity comparable to established drugs like indomethacin .
  • Drug Development : Its unique structure allows for the design of novel drugs targeting various diseases. For example, pyrazole derivatives have been developed as potential treatments for cancer and inflammatory disorders .

Industry Applications

The compound also finds applications in industry:

  • Agrochemicals : Used in the development of pesticides and herbicides due to its biological activity.
  • Pharmaceutical Intermediates : Serves as an intermediate in synthesizing various pharmaceuticals, enhancing their efficacy and specificity.

Case Study 1: JNK3 Inhibitors

A recent study focused on designing 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as selective inhibitors of JNK3. The lead compound demonstrated an IC50 value of 227 nM against JNK3, indicating its potential for treating neurodegenerative diseases .

Case Study 2: Cannabinoid Receptor Ligands

Research on 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides revealed that certain compounds exhibited superior affinity for CB(1) receptors compared to existing drugs. This opens avenues for developing new treatments for conditions like obesity and chronic pain .

Data Table: Biological Activities of this compound Derivatives

Activity TypeExample CompoundIC50 Value (nM)Reference
JNK3 Inhibition(R)-2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetonitrile227
CB(1) Receptor BindingCompound 112.3
Anti-inflammatoryCompound 2eComparable to Indomethacin

Comparison with Similar Compounds

Structural Analogues
Compound Name Core Structure Key Substituents/Modifications Molecular Formula CAS Number
1-(Pyrrolidin-3-yl)-1H-pyrazole Pyrazole + pyrrolidine (3-position) None (parent structure) C₇H₁₁N₃ 1225218-82-5
1-(Pyrrolidin-2-yl)-1H-pyrazole Pyrazole + pyrrolidine (2-position) Pyrrolidine attachment at 2-position C₇H₁₁N₃ Not reported
1-(Piperidin-3-yl)-1H-pyrazole Pyrazole + piperidine (3-position) Six-membered saturated ring (piperidine) C₈H₁₃N₃ Not reported
3,5-Diphenyl-1H-pyrazole Pyrazole with phenyl groups at 3,5 Aromatic substituents C₁₅H₁₂N₂ 1009-99-4
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Pyrazole dimer + ketone linker Dual pyrazole units, carbonyl spacer C₁₄H₁₂N₄O Not reported

Key Observations :

  • Substituent Position : Attaching pyrrolidine at the 3-position (vs. 2-position) alters steric and electronic profiles, impacting solubility and metabolic stability .
  • Aromatic vs. Aliphatic Substituents : 3,5-Diphenyl-1H-pyrazole lacks the aliphatic pyrrolidine ring, favoring π-π interactions but reducing hydrogen-bonding capacity .

Key Observations :

  • Yield Variability : The parent compound’s synthesis yields (16–65%) are lower than 3,5-diphenyl-1H-pyrazole (60–75%), likely due to challenges in stereochemical control during pyrrolidine functionalization .
  • Solvent-Free Methods : The Al₂O₃-mediated synthesis of dimeric pyrazoles demonstrates greener chemistry advantages compared to TFA/DCM deprotection steps in this compound synthesis .
Physicochemical Properties
Compound LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C) Stability
This compound 0.98 12.5 Not reported Stable in DCM
3,5-Diphenyl-1H-pyrazole 3.45 0.05 145–147 Photostable
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one 1.82 1.2 Not reported Hygroscopic

Key Observations :

  • Hydrophilicity : The pyrrolidine-containing compound exhibits higher water solubility (12.5 mg/mL) than aromatic analogues, making it favorable for aqueous formulations .
  • LogP Differences : The lower LogP of this compound (0.98 vs. 3.45 for 3,5-diphenyl-1H-pyrazole) suggests reduced membrane permeability but better compatibility with polar biological targets .

Key Observations :

  • Structure-Activity Relationships (SAR) : The presence of pyrrolidine may enhance target engagement in CNS disorders due to improved blood-brain barrier penetration compared to purely aromatic derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(pyrrolidin-3-yl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions. For example, microwave-assisted synthesis under inert atmospheres (e.g., N₂) improves reaction efficiency and reduces side products . Characterization by NMR (¹H/¹³C) and HPLC is critical to confirm purity (>95%) and structural integrity .

Q. What safety protocols should be followed when handling this compound derivatives?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy. Storage under inert gas (argon) at –20°C prevents decomposition. Hazard codes (e.g., H303/H313/H333) indicate risks of toxicity upon ingestion, dermal contact, or inhalation .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in substituent positioning or assay conditions. For example, trifluoromethyl groups at the 3-position enhance antimicrobial activity, but electron-withdrawing groups at the 5-position may reduce solubility, affecting bioavailability . Cross-validate results using orthogonal assays (e.g., MIC vs. time-kill kinetics) .

Advanced Research Questions

Q. What strategies optimize the functionalization of this compound for targeted drug delivery?

  • Methodological Answer : Introduce polar groups (e.g., carboxylic acids) via Sonogashira coupling or click chemistry to improve aqueous solubility. For example, 3-iodo derivatives enable site-specific cross-coupling with alkynes under Pd catalysis . Computational modeling (DFT) predicts regioselectivity and steric effects during functionalization .

Q. How do structural modifications impact the compound’s binding affinity to kinase targets?

  • Methodological Answer : Substituents at the pyrrolidine nitrogen (e.g., fluoropropyl) enhance binding to ATP pockets in kinases. Crystallographic studies (e.g., X-ray diffraction of spiro derivatives) reveal hydrogen-bonding interactions with residues like Lys68 in PI3Kα . SAR analysis of 4-chlorophenyl/trifluoromethyl analogs shows a 10-fold increase in IC₅₀ compared to unsubstituted derivatives .

Q. What analytical techniques are critical for characterizing complex derivatives like spiro-fused this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction confirm molecular formulae and stereochemistry. For example, the spiro[piperidine-4,2'-quinoxalin] derivative (C₂₀H₂₅N₅O₂) was validated via X-ray, revealing a dihedral angle of 85.3° between pyrazole and quinoxaline rings .

Q. How can computational methods streamline the design of this compound-based inhibitors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to targets like androgen receptors. Free energy perturbation (FEP) calculations quantify the impact of substituents (e.g., tert-butyl groups) on binding thermodynamics .

Data Contradiction Analysis

Q. Why do reported yields vary for Sonogashira coupling reactions involving 3-iodo-1H-pyrazole derivatives?

  • Resolution : Discrepancies arise from catalyst loading (Pd(PPh₃)₄ vs. CuI) and solvent polarity. Ethanol/water mixtures favor higher yields (73%) compared to pure THF due to improved substrate solubility . Trace oxygen in reactions also deactivates catalysts, necessitating rigorous degassing .

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